β-D-Glucopyranuronosylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

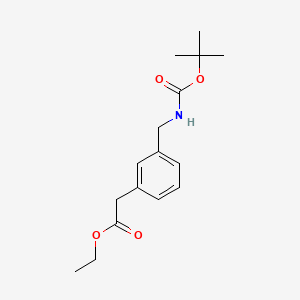

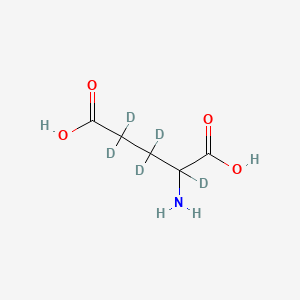

β-D-Glucopyranuronosylamine is a compound that is synthesized from D-Glucurono-3,6-lactone . It is also known as N-(2-Phenylethyl)-β-D-glucopyranuronosylamine .

Synthesis Analysis

The synthesis of this compound in water has been reported. When sodium D-glucuronate was reacted with ammonia and/or volatile ammonium salts in water, a mixture of this compound and ammonium N-β-D-glucopyranuronosyl carbamate was obtained . The use of saturated ammonium carbamate led to the fastest rates and the highest final yields of this compound .Molecular Structure Analysis

The molecular formula of this compound is C14H19NO6 . It has an average mass of 297.304 Da and a monoisotopic mass of 297.121246 Da .科学的研究の応用

Synthesis and Kinetic Study : Ghadban et al. (2011) conducted a detailed kinetic study on the synthesis of β-D-glucopyranuronosylamine in water. They found that higher ammonia and/or ammonium salt concentrations resulted in faster conversion of the starting sugar into intermediate species and the final products. This research highlights the synthetic potential of this compound in aqueous solutions, demonstrating its usefulness in various chemical processes (Ghadban et al., 2011).

Medical Imaging and Cancer Diagnosis : Jin et al. (2018) developed a near-infrared fluorescent probe based on β-glucuronidase for real-time detection in living cells and animals. This probe has been successfully used in cancer diagnosis and therapy, demonstrating the potential of this compound derivatives in medical imaging (Jin et al., 2018).

Immunological Activation : Chen and Seviour (2007) discussed the effectiveness of β-glucans, including this compound, in treating diseases like cancer and infections. These compounds act as immunological activators by stimulating the immune system (Chen & Seviour, 2007).

Hexosamine Pathway Research : Kaneto et al. (2001) explored how the hexosamine pathway, involving compounds like this compound, impacts pancreatic β-cell function. Their findings suggest that activation of this pathway leads to deterioration of β-cell function, a critical insight for diabetes research (Kaneto et al., 2001).

Textile Industry Applications : Bezerra et al. (2020) reviewed the role of β-cyclodextrin, a compound related to this compound, in the textile industry. They highlighted its use in dyeing, finishing, and wastewater treatment, showing the broad industrial applications of these compounds (Bezerra et al., 2020).

Physicochemical and Biological Properties : Yuan et al. (2019) critically reviewed the modifications on the physicochemical and biological properties of β-glucan. They focused on expanding the applications for modified β-glucan in disease prevention and as ingredients in functional foods and cosmetics (Yuan et al., 2019).

Immunomodulation : Han et al. (2020) provided a mini-review on the structure-functional activity relationship of β-glucans for immunomodulation. They emphasized how different structures of β-glucans from various sources can lead to different immune responses (Han et al., 2020).

β-Glucuronidase Inhibitors Research : Iqbal et al. (2022) synthesized 2-aminopyrimidine derivatives and evaluated them as β-glucuronidase inhibitors, showcasing the potential of this compound derivatives in pharmaceutical research (Iqbal et al., 2022).

将来の方向性

特性

| 163659-65-2 | |

分子式 |

C6H11NO6 |

分子量 |

193.155 |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1 |

InChIキー |

GUBZNLBDQBXDQM-CIOUUCGESA-N |

SMILES |

C1(C(C(OC(C1O)N)C(=O)O)O)O |

同義語 |

1-Amino-1-deoxy-β-D-glucopyranuronic Acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)

![N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570457.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)